molecular formula C9H17N3O3Si B1396921 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 1260160-79-9

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No. B1396921
M. Wt: 243.33 g/mol
InChI Key: UEUZRTVOLSCNIX-UHFFFAOYSA-N
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Description

“4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole” is a complex organic compound. It contains a total of 32 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms . The molecule has 32 bonds in total, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 ether (aliphatic), and 1 Triazole .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 1,2,3-triazoles, a related class of compounds, can be achieved using calcium carbide as a source of acetylene . Copper-catalyzed 1,3-dipolar cycloaddition reactions are often carried out without nitrogen protection and in a MeCN-H2O mixture . A mechanochemical route enables a selective synthesis of 4-nitro-1,2,3-triazoles via organocatalyzed oxidative [3 + 2] cycloaddition between β-nitrostyrenes and organic azides .


Molecular Structure Analysis

The molecule has a complex structure with multiple functional groups. It contains a nitro group, an ether group, and a triazole ring . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

Nitro compounds generally have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Protecting Group in Lithiation Reactions

  • Application : The compound functions as a protecting group in lithiation reactions involving pyrazoles and triazoles, facilitating the production of substituted pyrazoles and triazoles. Deprotection can be achieved through heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

Structural Analysis and Hydrogen Bonding

  • Application : Structural analysis of pyrazole derivatives has revealed hydrogen-bonded chains and sheets in certain compounds, which are essential for understanding molecular interactions and potential applications in crystal engineering and design (Portilla et al., 2007).

Reactivity and Synthesis

  • Application : Research has been conducted on the synthesis and reactivity of various nitropyrazoles, which are important for the development of new materials with specific properties. These compounds exhibit unique reactivity patterns that can be harnessed in organic synthesis (Dalinger et al., 2013).

Antimicrobial Activity

  • Application : Certain pyrazole derivatives have demonstrated significant antimicrobial activity, indicating their potential as antibacterial and antifungal agents. This could lead to the development of new pharmaceuticals or antimicrobial materials (Banoji et al., 2022).

Corrosion Inhibition

  • Application : Some pyrazole derivatives have been explored as corrosion inhibitors, particularly in the petroleum industry. Their effectiveness in preventing corrosion in certain environments is significant for industrial applications (Singh et al., 2020).

Copper Extraction

  • Application : Alkyl-substituted phenolic pyrazoles have been shown to function as effective copper extractants. This has implications for their use in industries where metal extraction and purification are critical (Healy et al., 2016).

Annular Tautomerism

  • Application : The study of annular tautomerism in NH-pyrazoles contributes to our understanding of chemical behavior and reactivity, which is important for designing compounds with specific properties or activities (Cornago et al., 2009).

properties

IUPAC Name

trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZRTVOLSCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
Hypoxia-inducible factor (HIF)-1 is well known as a promising target for cancer chemotherapy. By screening an in-house chemical library using a hypoxia-responsive luciferase reporter …
Number of citations: 25 www.sciencedirect.com
SJ Han, HT Kim, JM Joo - The Journal of Organic Chemistry, 2016 - ACS Publications
We have developed inter- and intramolecular C–H alkenylation reactions of pyrazoles. The catalyst, derived from Pd(OAc) 2 and pyridine, enabled the oxidative alkenylation of …
Number of citations: 45 pubs.acs.org
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
The discovery of somatic Jak2 mutations in patients with chronic myeloproliferative neoplasms has led to significant interest in discovering selective Jak2 inhibitors for use in treating …
Number of citations: 85 pubs.acs.org
安田順信 - 2015 - repository.kulib.kyoto-u.ac.jp
1-アルキルピラゾール-3-カルボキ サミドを有する新規低酸素誘導因 子(HIF)阻害薬に関する研究( Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: 1-アルキルピラゾール-3-…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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